1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Description

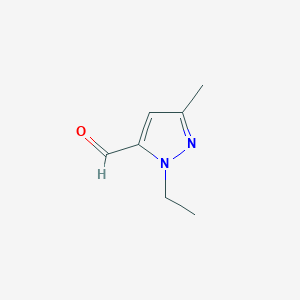

1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a substituted pyrazole derivative featuring an ethyl group at the N1 position, a methyl group at the C3 position, and a formyl (-CHO) group at the C5 position. This compound is part of a broader class of pyrazole carbaldehydes, which are pivotal intermediates in medicinal and agrochemical synthesis due to their versatile reactivity .

Properties

IUPAC Name |

2-ethyl-5-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-7(5-10)4-6(2)8-9/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSBZDSWCXYERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138159-72-4 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a β-diketone, followed by formylation. The reaction typically requires an acidic catalyst and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically yield alcohol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nitrating agents are used under controlled conditions to achieve desired substitutions.

Major Products:

Oxidation: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Reduction: 1-Ethyl-3-methyl-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative with diverse applications in chemistry, biology, and industry, serving as a building block for synthesizing complex heterocyclic compounds, enzyme inhibitors, receptor modulators, agrochemicals, and dyes. It possesses an aldehyde functional group, making it useful in reactions requiring aldehyde functionalities, such as condensation reactions and Schiff base formation.

Scientific Research Applications

This compound is utilized in diverse scientific research fields, demonstrating its versatility as a chemical compound:

- Chemistry It is a building block for synthesizing complex heterocyclic compounds.

- Biology It is employed in studying enzyme inhibitors and receptor modulators.

- Industry It is used to produce agrochemicals and dyes.

Chemical Reactions

This compound can undergo oxidation, reduction, and electrophilic substitution reactions.

Types of Reactions:

- Oxidation Oxidation forms corresponding carboxylic acids using oxidizing agents like potassium permanganate and chromium trioxide. The major product of oxidation is 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

- Reduction Reduction yields alcohol derivatives using reducing agents like sodium borohydride and lithium aluminum hydride. The major product of reduction is 1-Ethyl-3-methyl-1H-pyrazole-5-methanol.

- Substitution Electrophilic substitution introduces different functional groups onto the pyrazole ring using halogenating and nitrating agents under controlled conditions to achieve desired substitutions. Various substituted pyrazoles are produced depending on the reagents used.

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde exhibits antimicrobial and anticancer properties, with derivatives showing significant antiproliferative effects, inducing apoptosis, and enhancing caspase activity at low concentrations.

Antimicrobial Properties

Preliminary studies suggest that 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde exhibits antimicrobial properties and potential effectiveness against various pathogens, although detailed investigations are necessary to confirm these findings and elucidate specific mechanisms of action. Pyrazole derivatives have been synthesized and tested for their antimicrobial activity against various bacteria and fungi .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly concerning breast cancer cells (MDA-MB-231). Derivatives of pyrazole compounds have demonstrated significant antiproliferative effects, inducing apoptosis and enhancing caspase activity at low concentrations.

Table: Anticancer Activity Studies

| Compound | Cell Line | Concentration (μM) | Effect on Cell Viability (%) | Mechanism |

|---|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induced morphological changes | Apoptosis induction |

| 7h | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity | Apoptosis induction |

| 10c | MDA-MB-231 | 2.5 | Reduced cell viability | Cell cycle arrest |

Safety and Toxicity

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Trends :

- Alkyl vs. Aromatic Substituents : Compounds with aromatic groups (e.g., phenyl) exhibit reduced similarity scores compared to alkyl-substituted analogs, likely due to steric and electronic differences impacting reactivity .

- Position of Formyl Group : The C5-CHO position in the target compound distinguishes it from C3- or C4-CHO analogs, which may influence regioselectivity in further derivatization .

Physical and Chemical Properties

- Molecular Weight : The molecular weight of this compound (C₇H₁₀N₂O) is 138.17 g/mol, slightly higher than 1-methyl-1H-pyrazole-4-carbaldehyde (110.11 g/mol) due to the ethyl group .

- Solubility : Alkyl substituents (ethyl, methyl) enhance lipophilicity compared to polar groups (e.g., -COOH in 3-methyl-1H-pyrazole-5-carboxylic acid), affecting solubility in organic solvents .

Biological Activity

1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is an organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : C7H10N2O

- Molecular Weight : Approximately 138.17 g/mol

- Functional Groups : Contains a pyrazole ring with an ethyl group at the first position, a methyl group at the third position, and an aldehyde group at the fifth position.

Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic effects, including:

- Anticancer Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

- Enzyme Inhibition

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown promising results against various cancer cell lines, particularly breast cancer (MDA-MB-231) cells. The compound's mechanism of action involves:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by enhancing caspase activity.

- Cell Cycle Arrest : It can induce cell cycle arrest, preventing further proliferation of cancer cells.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | Concentration (μM) | Effect on Cell Viability (%) | Mechanism |

|---|---|---|---|---|

| 1 | MDA-MB-231 | 1.0 | Induced morphological changes | Apoptosis induction |

| 2 | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity | Apoptosis induction |

| 3 | MDA-MB-231 | 2.5 | Reduced cell viability | Cell cycle arrest |

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens. Further studies are needed to elucidate specific mechanisms and confirm these effects.

The compound interacts with specific molecular targets, which may include:

- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to active sites, preventing substrate binding.

- Microtubule Destabilization : Some derivatives can disrupt microtubule assembly, crucial for cell division.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of pyrazole derivatives related to this compound. These findings emphasize its potential in drug development.

Case Study Example :

A study synthesized various derivatives from this compound and evaluated their anticancer activities against different cell lines, including lung and colorectal cancers. Notably, some derivatives showed significant inhibition of cell growth.

Safety and Toxicity

Despite its therapeutic potential, safety assessments indicate that the compound can cause skin irritation and serious eye irritation upon contact. Proper handling procedures are essential in laboratory settings to mitigate these risks.

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . A nucleophilic substitution step may follow, as seen in analogous pyrazole carbaldehydes, where chloro intermediates react with phenols or alcohols in the presence of a base like K₂CO₃ . Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How is the purity of synthesized this compound validated?

Purity is assessed via HPLC (using C18 columns and UV detection at 254 nm) and melting point analysis . Combustion elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can contradictory crystallographic data during structure refinement be resolved?

Contradictions in bond lengths or angles may arise from disorder or twinning. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions and validate with Mercury’s packing similarity tools . For high-resolution data, anisotropic refinement and Hirshfeld surface analysis can resolve ambiguities .

Q. What strategies optimize regioselectivity in pyrazole carbaldehyde synthesis?

- Temperature control : Lower temperatures (0–5°C) during formylation reduce side reactions like over-oxidation .

- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) in nucleophilic substitutions to enhance aryloxy/alkoxy group incorporation .

- Computational pre-screening : DFT calculations (e.g., Gaussian) predict reactive sites to guide experimental design .

Q. How are computational methods applied to predict biological activity?

- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., anticonvulsant targets) using the aldehyde moiety as a hydrogen-bond acceptor .

- QSAR studies : Correlate substituent electronic effects (Hammett σ values) with activity data to design derivatives with improved efficacy .

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

- By-product formation : Monitor intermediates via TLC and optimize solvent systems (e.g., DMF/EtOAC mixtures) to suppress side reactions .

- Exothermic hazards : Use jacketed reactors for controlled cooling during POCl₃ addition to prevent thermal runaway .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, 0–5°C, 12 h | 65–75 | |

| Nucleophilic Substitution | Phenol, K₂CO₃, DMF, reflux | 50–60 |

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | SHELXL Settings | Mercury Tools |

|---|---|---|

| Disorder Handling | PART, SIMU restraints | Packing Similarity Analysis |

| Twinning | TWIN command | Void Visualization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.